1-(4-Bromo-2-clorofenil)piperazina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

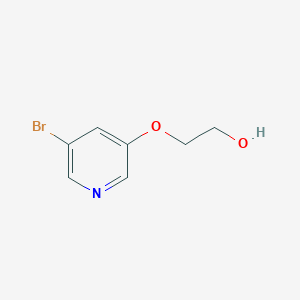

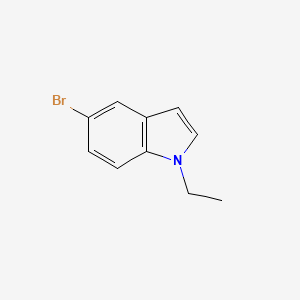

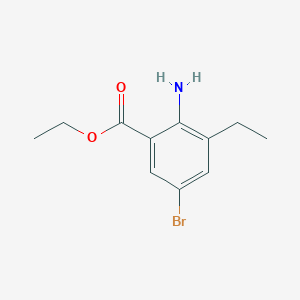

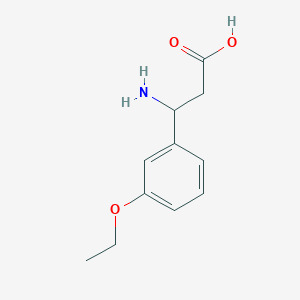

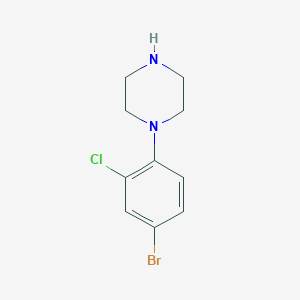

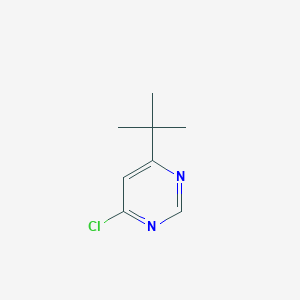

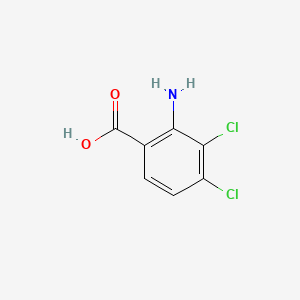

1-(4-Bromo-2-chlorophenyl)piperazine is a useful research compound. Its molecular formula is C10H12BrClN2 and its molecular weight is 275.57 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(4-Bromo-2-chlorophenyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromo-2-chlorophenyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Intermediarios Farmacéuticos

“1-(4-Bromo-2-clorofenil)piperazina” sirve como un intermedio útil en la síntesis de varios compuestos orgánicos novedosos . El método para sintetizar este intermedio farmacéutico de piperazina es simple y fácil, con condiciones de reacción suaves y alta pureza del producto .

Aplicaciones Antitumorales

Los compuestos derivados de “this compound” se han aplicado en áreas terapéuticas antitumorales . Los mecanismos específicos y la eficacia pueden variar dependiendo del derivado específico y el tipo de tumor.

Aplicaciones Antifúngicas

Algunos derivados de “this compound” han mostrado propiedades antifúngicas . Estos compuestos podrían utilizarse potencialmente en el tratamiento de varias infecciones fúngicas.

Aplicaciones Antidepresivas

“this compound” derivados también se han utilizado en el área de antidepresivos . Estos compuestos pueden interactuar con ciertos neurotransmisores en el cerebro para ayudar a aliviar los síntomas de la depresión.

Aplicaciones Antivirales

Los compuestos derivados de “this compound” se han aplicado en áreas terapéuticas antivirales . Pueden inhibir la replicación de ciertos virus, aunque los mecanismos específicos pueden variar.

Identificación y Análisis en Materiales Incautados

“this compound” y sus derivados pueden identificarse y analizarse en materiales incautados . Esto es importante en la ciencia forense y la aplicación de la ley para la identificación de sustancias ilícitas.

Mecanismo De Acción

Target of Action

1-(4-Bromo-2-chlorophenyl)piperazine is a synthetic compound with a molecular formula of C10H12BrClN2 It is structurally similar to meta-chlorophenylpiperazine (mcpp), which is known to have a high affinity for the human 5-ht2c receptor .

Mode of Action

Mcpp, a structurally similar compound, acts as a partial agonist of the human 5-ht2a and 5-ht2c receptors but as an antagonist of the human 5-ht2b receptors

Biochemical Pathways

Mcpp is known to affect serotonin pathways due to its interaction with 5-ht receptors

Pharmacokinetics

Its boiling point is predicted to be 3770±420 °C, and its density is predicted to be 1482±006 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Mcpp is known to produce psychostimulant, anxiety-provoking, and hallucinogenic effects

Análisis Bioquímico

Biochemical Properties

1-(4-Bromo-2-chlorophenyl)piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with serotonin receptors, particularly the 5-HT2C receptor, where it acts as an agonist . This interaction influences the serotonin signaling pathway, which is crucial for mood regulation and other physiological processes.

Cellular Effects

1-(4-Bromo-2-chlorophenyl)piperazine affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the 5-HT2C receptor can lead to changes in gene expression related to serotonin signaling . Additionally, it can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of 1-(4-Bromo-2-chlorophenyl)piperazine involves its binding interactions with biomolecules. It acts as an agonist at the 5-HT2C receptor, leading to the activation of downstream signaling pathways . This activation can result in changes in gene expression and enzyme activity. Additionally, it may inhibit or activate other enzymes, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(4-Bromo-2-chlorophenyl)piperazine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, with prolonged exposure potentially leading to altered cellular responses.

Dosage Effects in Animal Models

The effects of 1-(4-Bromo-2-chlorophenyl)piperazine vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant physiological changes. For instance, high doses have been associated with toxic or adverse effects, such as altered behavior and physiological responses . Threshold effects have also been observed, indicating a dose-dependent response.

Metabolic Pathways

1-(4-Bromo-2-chlorophenyl)piperazine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it may be metabolized by liver enzymes, leading to the formation of metabolites that can further influence biochemical processes . These interactions can affect metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 1-(4-Bromo-2-chlorophenyl)piperazine within cells and tissues are crucial for its activity. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its biochemical effects.

Subcellular Localization

1-(4-Bromo-2-chlorophenyl)piperazine’s subcellular localization affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical activity.

Propiedades

IUPAC Name |

1-(4-bromo-2-chlorophenyl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClN2/c11-8-1-2-10(9(12)7-8)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTSXMQBXKSBTJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406248 |

Source

|

| Record name | 1-(4-bromo-2-chlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944662-98-0 |

Source

|

| Record name | 1-(4-bromo-2-chlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid](/img/structure/B1275844.png)